molecular formula C13H21N3O2 B1454073 1-(5-Methoxy-2-pyrimidinyl)-4-piperidinepropanol CAS No. 1393598-90-7

1-(5-Methoxy-2-pyrimidinyl)-4-piperidinepropanol

Cat. No.: B1454073
CAS No.: 1393598-90-7
M. Wt: 251.32 g/mol
InChI Key: XXZWPQJPFGAIHY-UHFFFAOYSA-N
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Description

1-(5-Methoxy-2-pyrimidinyl)-4-piperidinepropanol is a chemical compound with a unique structure that combines a pyrimidine ring with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methoxy-2-pyrimidinyl)-4-piperidinepropanol typically involves the reaction of 5-methoxy-2-pyrimidinyl derivatives with piperidine and propanol under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methoxy-2-pyrimidinyl)-4-piperidinepropanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions can occur at the pyrimidine ring or the piperidine moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(5-Methoxy-2-pyrimidinyl)-4-piperidinepropanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Methoxy-2-pyrimidinyl)-4-piperidinepropanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Methoxy-2-pyrimidinyl)ethanone: This compound shares the pyrimidine ring but lacks the piperidine and propanol moieties.

    5-Methoxy-2-(methylthio)-4-pyrimidinol: Another pyrimidine derivative with different substituents.

Uniqueness

1-(5-Methoxy-2-pyrimidinyl)-4-piperidinepropanol is unique due to its combination of a pyrimidine ring with a piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1393598-90-7

Molecular Formula

C13H21N3O2

Molecular Weight

251.32 g/mol

IUPAC Name

3-[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]propan-1-ol

InChI

InChI=1S/C13H21N3O2/c1-18-12-9-14-13(15-10-12)16-6-4-11(5-7-16)3-2-8-17/h9-11,17H,2-8H2,1H3

InChI Key

XXZWPQJPFGAIHY-UHFFFAOYSA-N

SMILES

COC1=CN=C(N=C1)N2CCC(CC2)CCCO

Canonical SMILES

COC1=CN=C(N=C1)N2CCC(CC2)CCCO

Origin of Product

United States

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